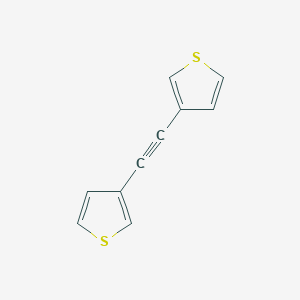
Thiophene, 3,3'-(1,2-ethynediyl)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene, 3,3’-(1,2-ethynediyl)bis- is a chemical compound with the molecular formula C10H6S2 and a molecular weight of 190.28 g/mol . . This compound is characterized by the presence of two thiophene rings connected by an ethynediyl linkage, making it a unique structure in the realm of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiophene, 3,3’-(1,2-ethynediyl)bis- typically involves the coupling of thiophene derivatives with acetylene or its derivatives. One common method is the Sonogashira coupling reaction, which involves the reaction of 3-iodothiophene with acetylene in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine to facilitate the coupling process.
Industrial Production Methods
Industrial production of Thiophene, 3,3’-(1,2-ethynediyl)bis- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant flow rates is common in industrial settings to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Thiophene, 3,3’-(1,2-ethynediyl)bis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethynediyl linkage to an ethylene linkage.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives. These products have diverse applications in materials science and pharmaceuticals.
Applications De Recherche Scientifique
Thiophene, 3,3’-(1,2-ethynediyl)bis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of conductive polymers and organic semiconductors, which are essential components in electronic devices
Mécanisme D'action
The mechanism of action of Thiophene, 3,3’-(1,2-ethynediyl)bis- involves its interaction with various molecular targets and pathways. The ethynediyl linkage and thiophene rings allow it to participate in π-π interactions and hydrogen bonding, which can influence its binding to biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene, 2,2’-(1,2-ethynediyl)bis-: Similar structure but with different substitution pattern.
Thiophene, 3,3’-(1,2-ethenediyl)bis-: Similar structure but with an ethenediyl linkage instead of ethynediyl.
Uniqueness
Thiophene, 3,3’-(1,2-ethynediyl)bis- is unique due to its ethynediyl linkage, which imparts distinct electronic properties compared to its analogs. This uniqueness makes it valuable in the synthesis of advanced materials and in the study of its biological activities .
Propriétés
Numéro CAS |
197957-65-6 |
|---|---|
Formule moléculaire |
C10H6S2 |
Poids moléculaire |
190.3 g/mol |
Nom IUPAC |
3-(2-thiophen-3-ylethynyl)thiophene |
InChI |
InChI=1S/C10H6S2/c1(9-3-5-11-7-9)2-10-4-6-12-8-10/h3-8H |
Clé InChI |
HHQGKRAXRSELOL-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC=C1C#CC2=CSC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-Undecenamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B12560326.png)
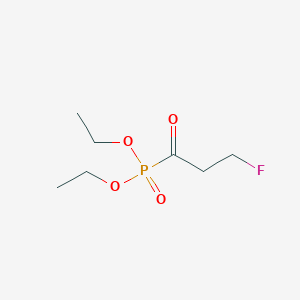

![4-[Imino(phenyl)methyl]morpholin-4-ium fluoride](/img/structure/B12560335.png)

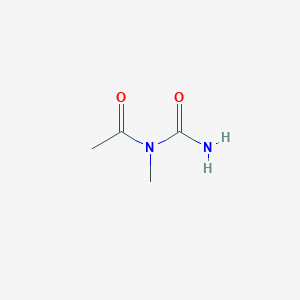
![3,4-Bis(dimethylamino)-6-[2-(5-methoxypyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12560361.png)

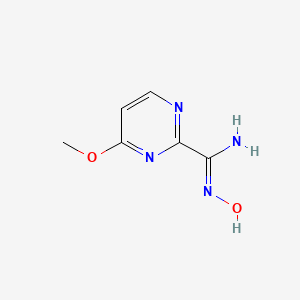
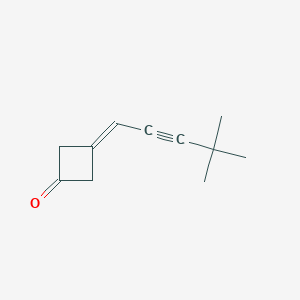
![1,1'-[1,3-Phenylenebis(methylene)]bis(4-cyanopyridin-1-ium) dibromide](/img/structure/B12560383.png)
![6-(Pent-4-en-1-yl)-4,6-dihydro-5H-5lambda~6~-thieno[3,4-d][1,3]thiazole-5,5-dione](/img/structure/B12560387.png)
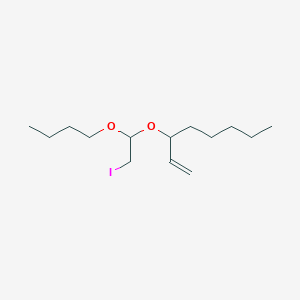
![4-Hydroxy-7-methyl-1-phenyldecahydro-1lambda~5~-phosphinino[2,3-c]pyridine-1-thione](/img/structure/B12560405.png)
